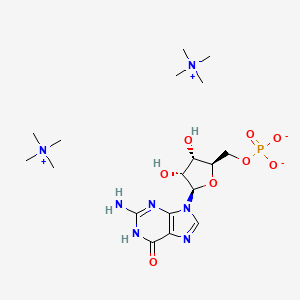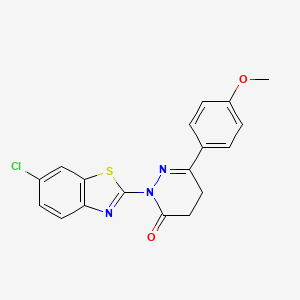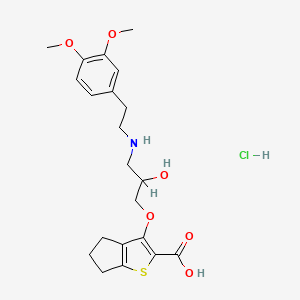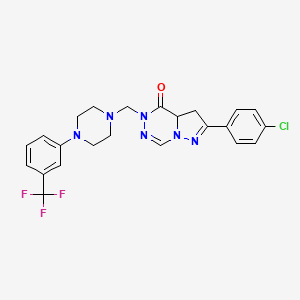
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-(4-chlorophenyl)-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-(4-chlorophenyl)-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least two different elements as members of the ring(s)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-(4-chlorophenyl)-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole ring, followed by the formation of the triazine ring. The introduction of the 4-chlorophenyl and 3-(trifluoromethyl)phenyl groups is usually achieved through substitution reactions. The final step involves the attachment of the piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions such as temperature, pressure, and pH. The process may also involve purification steps like recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-(4-chlorophenyl)-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives are explored for their potential therapeutic applications. These compounds may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making them valuable for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties may also find applications in fields such as agrochemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-(4-chlorophenyl)-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.
Triazine derivatives: Compounds with a triazine ring structure, which may exhibit similar chemical properties and reactivity.
Piperazine derivatives: Compounds containing the piperazine moiety, which can have similar biological activities.
Uniqueness
The uniqueness of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 3,3a-dihydro-2-(4-chlorophenyl)-5-((4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)methyl)- lies in its combination of structural features The presence of the pyrazole, triazine, and piperazine rings, along with the specific substituents, gives it distinct chemical and biological properties
Propiedades
Número CAS |
148680-56-2 |
|---|---|
Fórmula molecular |
C23H22ClF3N6O |
Peso molecular |
490.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-3,3a-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C23H22ClF3N6O/c24-18-6-4-16(5-7-18)20-13-21-22(34)33(28-14-32(21)29-20)15-30-8-10-31(11-9-30)19-3-1-2-17(12-19)23(25,26)27/h1-7,12,14,21H,8-11,13,15H2 |
Clave InChI |
WVHUCHMLLJWOEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CN2C(=O)C3CC(=NN3C=N2)C4=CC=C(C=C4)Cl)C5=CC=CC(=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


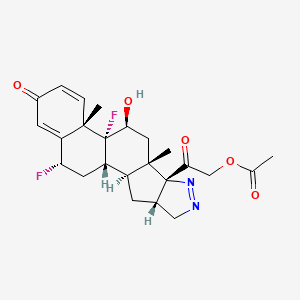

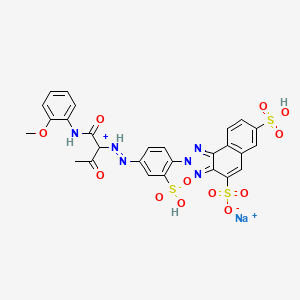
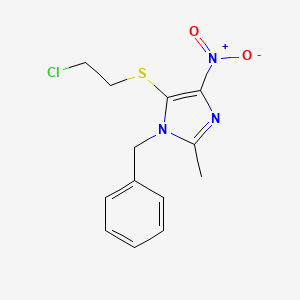
![9-(2-chlorophenyl)-3-methyl-N-(4-phenoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B15187173.png)
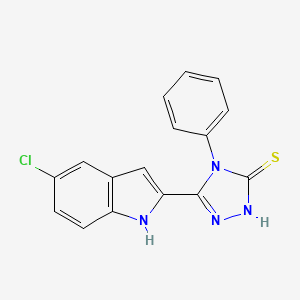
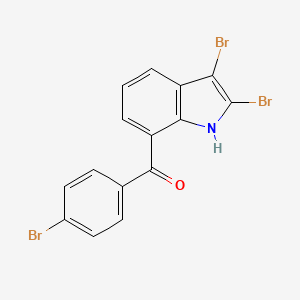
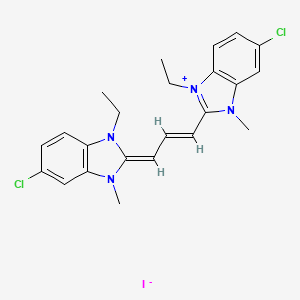
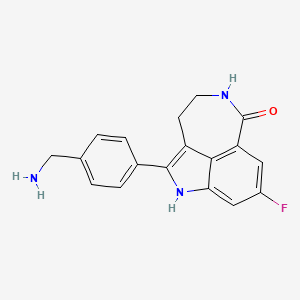
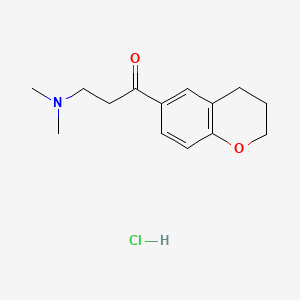
![(5S,5aR,8aR,9R)-5-(4-fluorophenoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15187206.png)
